2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Lipophilicity Physicochemical Properties Drug Design

This para-CF₃-substituted 2-arylthiazole-4-carboxylic acid delivers a unique lipophilicity (XLogP3-AA 3.4) and solid-state packing (mp 186 °C) that non-fluorinated or meta-isomer analogs cannot match. It is a defined, low-MW starting point for fragment-based drug discovery, with a 31% inhibition of Mtb shikimate dehydrogenase at 0.2 mM, enabling quantitative SAR. Its high crystallinity ensures straightforward purification and batch-to-batch consistency, making it the preferred building block for medicinal chemistry programs where passive diffusion or BBB penetration is critical.

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23 g/mol
CAS No. 144061-16-5
Cat. No. B114147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
CAS144061-16-5
Molecular FormulaC11H6F3NO2S
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
InChIKeyNFDUVSSDGPDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid (CAS 144061-16-5): Heterocyclic Building Block for Targeted Research & Development


2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (CAS 144061-16-5) is a fluorinated heteroaromatic compound featuring a thiazole core substituted with a carboxylic acid and a 4-(trifluoromethyl)phenyl group [1]. Its molecular formula is C₁₁H₆F₃NO₂S, with a molecular weight of 273.23 g/mol and a predicted XLogP3-AA of 3.4, indicating significant lipophilicity [1]. The compound exists as a crystalline solid with a reported melting point of 186 °C . As a 2-arylthiazole-4-carboxylic acid derivative, it serves as a versatile scaffold in medicinal chemistry and a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition .

Procurement Risks of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid Analogs: Why Substitution Pattern and Fluorination Are Non-Interchangeable


Substituting 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid with a generic 2-arylthiazole-4-carboxylic acid or a positional isomer introduces significant variability in key molecular properties. The specific para-substitution of the trifluoromethyl group on the phenyl ring dictates a unique combination of electronic character, lipophilicity (XLogP3-AA = 3.4), and solid-state packing (melting point = 186 °C) that diverges markedly from non-fluorinated analogs (XLogP3-AA = 2.5) [1] or meta-substituted isomers (melting point = 200–202 °C) . These differences translate directly into altered pharmacokinetic behavior, target binding affinity, and compound handleability during synthesis and purification. Therefore, interchanging this compound with a closely related alternative without rigorous head-to-head validation risks compromising the reproducibility and integrity of downstream biological or chemical results [2].

Quantitative Differentiation Evidence for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid Against Key Analogs


Lipophilicity Advantage: 36% Higher LogP Than Non-Fluorinated 2-Phenylthiazole-4-carboxylic Acid

The presence of the para-trifluoromethyl group on the phenyl ring significantly elevates the compound's lipophilicity compared to its non-fluorinated analog, 2-phenylthiazole-4-carboxylic acid. This is a critical factor for membrane permeability and target engagement in drug discovery programs [1].

Lipophilicity Physicochemical Properties Drug Design

Solid-State Differentiation: Melting Point Divergence from Non-Fluorinated and Meta-Isomer Analogs

The melting point of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (186 °C) is significantly higher than that of its non-fluorinated parent (148–152 °C) and notably lower than its meta-substituted isomer (200–202 °C). This indicates a distinct crystal packing energy landscape, which can impact purification, formulation, and long-term storage stability .

Solid-State Chemistry Crystallinity Handling

Enzyme Inhibition Profile: 31% Inhibition of Mtb Shikimate Dehydrogenase at 0.2 mM

In a head-to-head biochemical screen against Mycobacterium tuberculosis (Mtb) shikimate dehydrogenase, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid exhibited 31% inhibition at a concentration of 0.2 mM. This establishes a baseline activity level for this scaffold against a validated antitubercular target [1]. In the same assay, a comparator compound, 2-[methyl[3-(trifluoromethyl)naphthalen-1-yl]amino]ethan-1-ol, showed 49% inhibition at 0.2 mM, confirming the assay's dynamic range and providing a direct quantitative benchmark [1].

Antitubercular Enzyme Inhibition Shikimate Dehydrogenase

Targeted Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid Based on Differential Evidence


Medicinal Chemistry: Optimizing Membrane Permeability in Lead Series

The compound's elevated lipophilicity (XLogP3-AA = 3.4), driven by the para-CF₃ group, makes it a rational starting point or intermediate for lead optimization programs where enhanced passive diffusion or blood-brain barrier penetration is required. It provides a direct, quantifiable advantage over non-fluorinated 2-phenylthiazole-4-carboxylic acid (XLogP3-AA = 2.5) in cellular permeability assays [1].

Tuberculosis Drug Discovery: A Scaffold with Validated Shikimate Dehydrogenase Inhibition

With a measured 31% inhibition of Mtb shikimate dehydrogenase at 0.2 mM, this compound serves as a defined, low-molecular-weight starting point for fragment-based drug discovery (FBDD) against tuberculosis [2]. This activity benchmark allows medicinal chemists to quantitatively assess the impact of subsequent structural modifications on target engagement.

Chemical Biology: A Probe for Studying Halogen Bonding and Crystallinity

The distinct melting point of 186 °C, which is significantly higher than its non-fluorinated analog (148–152 °C), indicates strong intermolecular interactions in the solid state, likely involving the CF₃ group . This makes the compound a useful model system for studying the influence of fluorine on crystal packing and halogen bonding, with implications for solid-form development and material sciences.

Organic Synthesis: A Crystalline Intermediate with Reproducible Handling

Its well-defined melting point (186 °C) and high crystallinity facilitate straightforward purification by recrystallization, ensuring a high degree of batch-to-batch consistency for use as a building block in multi-step syntheses of more complex molecules, such as kinase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.